4-Nitro-3-hexanol CAS 5342-71-2 properties
4-Nitro-3-hexanol CAS 5342-71-2 properties
An In-Depth Technical Guide to 4-Nitro-3-hexanol (CAS 5342-71-2): Properties, Synthesis, and Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-3-hexanol is a bifunctional organic molecule belonging to the class of β-nitro alcohols. Characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO₂) on adjacent carbons, this compound represents a versatile intermediate in organic synthesis. Its structure is a direct product of the classic Henry (or nitroaldol) reaction, a powerful carbon-carbon bond-forming method.[1] The synthetic utility of 4-nitro-3-hexanol stems from the rich chemistry of its two functional groups, which can be independently or concertedly transformed into a variety of other functionalities. This guide provides a comprehensive overview of its known properties, a detailed examination of its synthesis, its subsequent chemical transformations, and essential safety protocols, grounded in established chemical principles.
Part 1: Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of a molecule is critical for its application in any research or development context. While 4-Nitro-3-hexanol is noted as a rare chemical for which extensive analytical data is not always collected by commercial suppliers, its core properties can be compiled from various chemical databases.[2]
Physicochemical Data
The key quantitative properties of 4-Nitro-3-hexanol are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 5342-71-2 | [3] |
| Molecular Formula | C₆H₁₃NO₃ | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| Density | 1.061 g/cm³ | [3][4] |
| Boiling Point | 233.5°C at 760 mmHg | [3][4] |
| Flash Point | 100.1°C | [3][4] |
| Refractive Index | 1.45 | [3][4] |
| logP (Octanol/Water) | 1.336 | [3][4] |
| Topological Polar Surface Area | 66.05 Ų | [3] |
Molecular Structure
The structure of 4-Nitro-3-hexanol consists of a six-carbon hexane chain with a hydroxyl group on the third carbon and a nitro group on the fourth. This arrangement makes it a secondary alcohol and a secondary nitroalkane.
Caption: 2D structure of 4-Nitro-3-hexanol.
Spectroscopic Signature Analysis
The bifunctional nature of 4-Nitro-3-hexanol gives rise to a predictable and distinct spectroscopic profile.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two key features. A strong, broad absorption band in the region of 3400-3300 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group.[5] Additionally, two very strong and characteristic bands will be present for the nitro group: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch near 1375 cm⁻¹.[6][7] The presence of all three bands is a strong indicator of the β-nitro alcohol structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton attached to the hydroxyl-bearing carbon (C3-H) would be expected to resonate in the 3.4-4.5 ppm range, deshielded by the adjacent electronegative oxygen.[5] Similarly, the proton on the nitro-bearing carbon (C4-H) will also be shifted downfield. The hydroxyl proton (OH) typically appears as a broad singlet that can exchange with D₂O, with a chemical shift that is highly dependent on concentration and solvent.[5] The remaining alkyl protons would appear in the upfield region (approx. 0.9-1.7 ppm).
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¹³C NMR : The carbon atom bonded to the hydroxyl group (C3) is expected to have a chemical shift in the 50-65 ppm region.[5] The carbon bonded to the electron-withdrawing nitro group (C4) will also be significantly downfield compared to a standard alkane carbon.
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Part 2: Synthesis via the Henry Nitroaldol Reaction
The most direct and fundamental route to 4-Nitro-3-hexanol is the Henry reaction, also known as the nitroaldol reaction. This reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][8] For the target molecule, the reactants are 1-nitropropane and propionaldehyde (propanal).
Reaction Mechanism
The mechanism proceeds through three key, reversible steps:[1][9][10]
-
Deprotonation : A base removes the acidic α-proton from 1-nitropropane, creating a resonance-stabilized nitronate anion. The pKa of nitroalkanes is low enough (around 8.5-10) that even mild bases can facilitate this step.[10]
-
Nucleophilic Addition : The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.
-
Protonation : The alkoxide is protonated by the conjugate acid of the base (or a solvent molecule) to yield the final product, 4-Nitro-3-hexanol.
Caption: Workflow of the Henry reaction for 4-Nitro-3-hexanol synthesis.
Experimental Protocol: Synthesis of 4-Nitro-3-hexanol
This protocol is a representative procedure based on established methods for the Henry reaction and should be adapted and optimized.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 1-nitropropane (1.0 eq.) and a suitable solvent (e.g., ethanol or THF). Cool the flask in an ice bath to 0-5°C.
-
Base Addition : Add a catalytic amount of a suitable base. Triethylamine (Et₃N) is a common choice as it is generally not strong enough to promote significant side reactions.[9]
-
Aldehyde Addition : Add propionaldehyde (1.0-1.1 eq.) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C. Causality: Slow addition is crucial to control the reaction exotherm and prevent side reactions like aldehyde self-condensation.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours to overnight).
-
Workup :
-
Cool the reaction mixture in an ice bath and neutralize the catalyst by slowly adding dilute aqueous acid (e.g., 1M HCl) until the pH is ~7.
-
If a precipitate forms (salts), it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volume of aqueous layer). Causality: Extraction isolates the organic product from the aqueous phase containing inorganic salts and other water-soluble components.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude oil is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Nitro-3-hexanol.
Part 3: Chemical Reactivity and Synthetic Utility
4-Nitro-3-hexanol is not typically an endpoint but a valuable stepping stone to more complex molecules. The strategic placement of the nitro and hydroxyl groups allows for a range of subsequent transformations.
Caption: Key synthetic pathways starting from 4-Nitro-3-hexanol.
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Oxidation to α-Nitro Ketones : The secondary alcohol can be selectively oxidized to a ketone without affecting the nitro group. The resulting product, 4-nitro-3-hexanone, is a useful building block. A modified potassium dichromate oxidation is effective for this transformation, offering high yields and purity.[11] This method provides a significant improvement over older chromium-based oxidations by reducing reaction times and simplifying purification.[11]
-
Reduction to β-Amino Alcohols : The nitro group is readily reduced to a primary amine, yielding 4-amino-3-hexanol. This is one of the most valuable transformations of β-nitro alcohols.[1] Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or Platinum on carbon) is a common and effective method.[12] The resulting β-amino alcohols are key structural motifs in many pharmaceuticals and natural products.
-
Dehydration to Nitroalkenes : Under heating or with stronger basic conditions, 4-Nitro-3-hexanol can undergo elimination of water to form 4-nitro-3-hexene.[10] These nitroalkenes are excellent Michael acceptors, enabling further carbon-carbon bond formations.
-
Retro-Henry Reaction : As the Henry reaction is reversible, 4-Nitro-3-hexanol can decompose back to its starting materials (1-nitropropane and propionaldehyde) under neutral or basic conditions.[13] This instability is an important consideration for its storage and handling, as well as for the planning of subsequent reaction steps. Acidic conditions (pH ~5) are often used to improve the stability of β-nitro alcohols in solution.[13]
Part 4: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-Nitro-3-hexanol is not widely available, a robust safety protocol can be established based on its GHS classification and the known hazards of its functional group classes (nitroalkanes and alcohols).
-
GHS Hazards : The compound is classified as "Acute toxicity - Oral, Category 4," with the hazard statement H302: Harmful if swallowed.[4]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[14]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[14]
-
Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
-
Handling and Storage :
-
Keep away from heat, sparks, and open flames.[15] While its flash point is relatively high (100.1°C), it is still a combustible liquid.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[14]
-
Be mindful of the potential for retro-Henry reaction; store under neutral or slightly acidic conditions if in solution for extended periods.
-
-
First Aid Measures :
-
If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4]
-
If on Skin : Remove contaminated clothing and rinse skin with plenty of water.[14]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Conclusion
4-Nitro-3-hexanol, CAS 5342-71-2, serves as a quintessential example of a β-nitro alcohol whose value lies in its synthetic potential. Readily accessible through the robust Henry nitroaldol reaction, its true utility is realized in its conversion to other key functional groups, including α-nitro ketones and, most notably, β-amino alcohols. While its inherent instability under certain conditions requires careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness this molecule as a versatile intermediate for the construction of more complex chemical architectures in pharmaceutical and materials science.
References
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PMC. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Retrieved from [Link]
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SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
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YouTube. (2023). Synthesis of 3 hexanol. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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